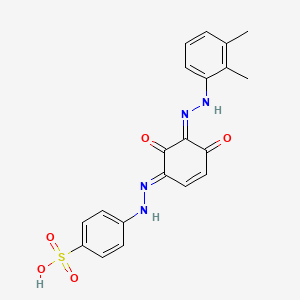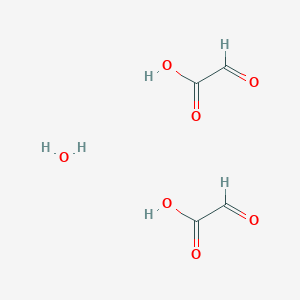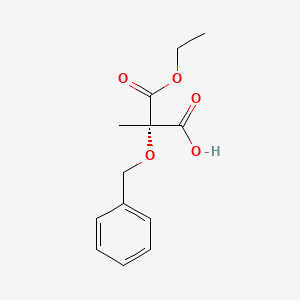![molecular formula C19H16ClNO3 B13356226 N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)
N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the hydroxymethyl group: The hydroxymethyl group is introduced via hydroxymethylation reactions.
Chlorination: The aromatic ring is chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond through a reaction between the chlorinated aromatic compound and 3-methylbenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the furan ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated or reduced furan derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide: shares similarities with other benzamide derivatives and furan-containing compounds.
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide: can be compared to compounds like N-(4-chlorophenyl)-3-methylbenzamide and 3-chloro-4-(5-hydroxymethyl-2-furyl)benzamide.
Uniqueness
- The unique combination of the furan ring, hydroxymethyl group, and chlorinated aromatic ring in N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}-3-methylbenzamide provides distinct chemical properties and reactivity.
- Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H16ClNO3 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
N-[3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H16ClNO3/c1-12-3-2-4-13(9-12)19(23)21-14-5-7-16(17(20)10-14)18-8-6-15(11-22)24-18/h2-10,22H,11H2,1H3,(H,21,23) |
InChIキー |
HOKURLPBNQPMHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)C3=CC=C(O3)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)


![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)

![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)
![N-(4-acetylphenyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13356214.png)


![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356235.png)
